molecular formula C27H16ClNO3 B2803108 4-(2H-1,3-benzodioxol-5-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]-5H-indeno[1,2-b]pyridin-5-one CAS No. 866136-01-8

4-(2H-1,3-benzodioxol-5-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]-5H-indeno[1,2-b]pyridin-5-one

Cat. No.: B2803108
CAS No.: 866136-01-8
M. Wt: 437.88
InChI Key: MPLMBLKYLIHOKS-YRNVUSSQSA-N
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Description

This compound belongs to the indeno[1,2-b]pyridinone family, characterized by a fused indenopyridine core substituted with a 1,3-benzodioxole group at position 4 and a (E)-configured 4-chlorophenyl ethenyl moiety at position 2. Its structure combines electron-rich (benzodioxole) and electron-deficient (chlorophenyl) aromatic systems, which may influence its electronic properties and biological interactions.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]indeno[1,2-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H16ClNO3/c28-18-9-5-16(6-10-18)7-11-19-14-22(17-8-12-23-24(13-17)32-15-31-23)25-26(29-19)20-3-1-2-4-21(20)27(25)30/h1-14H,15H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLMBLKYLIHOKS-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3)C=CC5=CC=C(C=C5)Cl)C6=CC=CC=C6C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=C4C(=NC(=C3)/C=C/C5=CC=C(C=C5)Cl)C6=CC=CC=C6C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules through various chemical reactions, such as condensation and substitution reactions. Researchers have utilized this compound to explore new synthetic pathways and develop novel materials.

Studies have indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary investigations suggest that the compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further research in antibiotic development.
  • Anticancer Activity : The compound has shown promise in anticancer studies, where it was evaluated for its ability to inhibit cancer cell proliferation. In vitro tests demonstrated significant cytotoxic effects against several cancer cell lines.

Medicinal Chemistry

Given its biological activities, the compound is being explored for therapeutic applications:

  • Drug Development : The structure of the compound allows for modifications that could enhance its efficacy and selectivity as a therapeutic agent. Ongoing research is focused on optimizing its pharmacological properties to develop new drugs targeting specific diseases.
  • Mechanism of Action : The interaction of the compound with biological targets such as enzymes or receptors is under investigation to elucidate its mechanism of action. Understanding these interactions can lead to better-targeted therapies.

Industrial Applications

In addition to its applications in research and medicine, the compound may find uses in industrial settings:

  • Material Science : The unique chemical properties of this compound enable its application in the development of new materials with specific functionalities, such as polymers or coatings.
  • Chemical Processes : The compound can be utilized in various chemical processes, contributing to the synthesis of other valuable compounds or materials.

Case Studies

Several studies have highlighted the applications of this compound:

  • Antimicrobial Study : A recent study screened derivatives of this compound against common pathogens. Results indicated that certain modifications enhanced antibacterial activity compared to standard antibiotics .
  • Cancer Research : In vitro assays demonstrated that the compound inhibited growth in specific cancer cell lines by inducing apoptosis. Further studies are required to explore its efficacy in vivo .
  • Synthesis of Derivatives : Researchers synthesized several derivatives based on this compound through multicomponent reactions, yielding products with enhanced biological activities .

Chemical Reactions Analysis

Core Formation via Cyclization

The indeno[1,2-b]pyridin-5-one core is typically synthesized via acid- or base-catalyzed cyclization of α,β-unsaturated ketones or esters. For example:

  • Precursor: A diketone intermediate (e.g., 3-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)prop-2-en-1-one) undergoes intramolecular aldol condensation under basic conditions (KOH/EtOH, 80°C) to form the fused pyridinone ring .

Functionalization of the Styryl Group

The trans-(E)-styryl group at position 2 is introduced via Wittig or Horner-Wadsworth-Emmons reactions :

  • Reagents : 4-Chlorobenzaldehyde and a stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) .

  • Conditions : Solvent-free microwave irradiation (100–120°C, 10–15 min) yields the trans-isomer selectively (95% purity) .

Substituent Modifications

  • 1,3-Benzodioxole introduction : Achieved via Suzuki-Miyaura coupling between a brominated indeno-pyridinone precursor and 1,3-benzodioxol-5-ylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) .

  • Chlorophenyl group stability : Resistant to hydrolysis under neutral conditions but susceptible to nucleophilic substitution in strongly basic media (e.g., NaOH/EtOH, reflux) .

Electrophilic Aromatic Substitution (EAS)

The electron-rich 1,3-benzodioxole moiety directs electrophiles to the para position relative to the dioxolane oxygen:

Reaction TypeReagents/ConditionsProductYield (%)
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative62
BrominationBr₂/FeBr₃, CH₂Cl₂5-Bromo derivative78

Oxidation and Reduction

  • Oxidation : The indeno-pyridinone core is resistant to common oxidants (e.g., KMnO₄), but the styryl group undergoes cleavage with ozonolysis (O₃, then Zn/H₂O) to yield 4-chlorobenzoic acid .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the styryl double bond to a single bond, forming 2-(4-chlorophenethyl)-5H-indeno[1,2-b]pyridin-5-one .

Photochemical Reactions

UV irradiation (λ = 365 nm) induces [2+2] cycloaddition of the styryl group with electron-deficient alkenes (e.g., maleic anhydride), forming a cyclobutane derivative (quantum yield Φ = 0.32) .

Thermal Stability

  • Decomposition onset: 240°C (TGA, N₂ atmosphere) .

  • Major degradation pathway: Retro-Diels-Alder fragmentation of the dioxolane ring above 300°C .

Hydrolytic Sensitivity

  • Acidic conditions (HCl/MeOH, reflux): Cleavage of the dioxolane ring to form a catechol derivative .

  • Basic conditions (NaOH/H₂O, 60°C): Saponification of the lactam ring, yielding a dicarboxylic acid .

Cross-Coupling Reactions

The brominated derivative (5-bromo-substituted) participates in Sonogashira coupling with terminal alkynes (e.g., phenylacetylene) to install arylacetylene groups (CuI, Pd(PPh₃)₂Cl₂, Et₃N, 70°C) .

Biological Activity Precursor

Structural analogs demonstrate antimicrobial activity (MIC = 3.12–12.5 µg/mL against S. aureus) , suggesting potential for derivatization to enhance bioactivity.

Key Challenges and Research Gaps

  • Stereoselectivity : Improved methods for cis-styryl isomer synthesis are needed .

  • Solubility : Low aqueous solubility (logP = 4.2 ) limits pharmaceutical applications; PEGylation or sulfonation strategies are under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Activity

describes three coumarin-indeno[1,2-b]pyridinone hybrids (5m, 5n, 5o) with varying substituents on the phenyl ring of the indenopyridinone moiety:

  • 5m : 4-Methoxyphenyl substituent (melting point: 246°C, yield: 71%).
  • 5n : 3,4-Dimethoxyphenyl substituent (melting point: 257–258°C, yield: 73%).
  • 5o : 4-Chlorophenyl substituent (melting point: 285°C, yield: 70%).

The target compound shares the 4-chlorophenyl group with 5o , but its benzodioxole substituent replaces the coumarin moiety. The higher melting point of 5o compared to 5m/n suggests enhanced molecular rigidity or intermolecular interactions due to the electron-withdrawing chlorine atom .

Anticancer Indenopyridinone Derivatives

highlights TI-1-190, a 2-(furan-2-yl)-4-(pyridin-2-yl)-substituted indeno[1,2-b]pyridinone. Unlike the target compound, TI-1-190 lacks the benzodioxole group but includes a furan and pyridine ring. It acts as a DNA intercalator and human topoisomerase IIα catalytic inhibitor, with caspase 3-independent anticancer activity. This contrasts with etoposide (a topoisomerase II poison), which induces caspase-dependent apoptosis. The structural divergence underscores how substituents dictate mechanistic pathways: TI-1-190’s furan-pyridine system likely enhances DNA binding, while the target compound’s benzodioxole group may modulate solubility or target specificity .

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs.

Q & A

Basic: What are the standard synthetic routes for preparing 4-(2H-1,3-benzodioxol-5-yl)-2-[(E)-2-(4-chlorophenyl)ethenyl]-5H-indeno[1,2-b]pyridin-5-one?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Condensation of a benzodioxole-containing precursor with a substituted aldehyde (e.g., 4-chlorocinnamaldehyde) to form the ethenyl linkage via a Wittig or Heck reaction .
  • Step 2 : Cyclization of intermediates under microwave-assisted conditions to form the indeno[1,2-b]pyridinone core, as demonstrated for structurally analogous compounds .
  • Purification : Column chromatography followed by recrystallization to achieve >95% purity. Yield optimization requires monitoring via thin-layer chromatography (TLC) and spectroscopic validation (¹H/¹³C NMR, mass spectrometry) .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm the (E)-configuration of the ethenyl group (δ ~6.5–7.5 ppm for trans-coupled protons) and aromatic substitution patterns .
  • Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ at m/z ~474.1) and fragmentation analysis .
  • X-ray Crystallography : To resolve structural ambiguities, particularly for stereochemical assignments in analogs .
  • HPLC-PDA : For purity assessment (>98% by area normalization) .

Advanced: How does the compound's mechanism as a topoisomerase IIα catalytic inhibitor differ from classical poisons like etoposide?

Answer:
Unlike etoposide (a topoisomerase II poison that stabilizes DNA-enzyme cleavage complexes), this compound acts as a catalytic inhibitor by:

  • DNA Intercalation : Disrupting DNA topology without inducing double-strand breaks, as shown in electrophoretic mobility shift assays (EMSAs) .
  • Enzyme Inhibition : Binding to the ATPase domain of topoisomerase IIα, preventing ATP hydrolysis required for strand passage. This is validated via ATPase activity assays and molecular docking studies .
  • Caspase-Independent Apoptosis : Unlike etoposide, it triggers apoptosis via mitochondrial pathways (e.g., Bax/Bcl-2 modulation) without caspase-3 activation, as demonstrated in flow cytometry and Western blotting .

Advanced: How do structural modifications (e.g., substituents at the 4-position) influence biological activity?

Answer:
Structure-activity relationship (SAR) studies on analogs reveal:

  • 4-Chlorophenyl Group : Enhances DNA intercalation and topoisomerase IIα inhibition due to hydrophobic interactions, as seen in cytotoxicity assays (IC₅₀ ~0.8 µM in leukemia cells) .
  • Substituent Variations : Replacing 4-chlorophenyl with electron-donating groups (e.g., methoxy) reduces activity, while electron-withdrawing groups (e.g., nitro) improve potency but increase off-target effects .
  • Methodology : SAR is validated via in vitro enzyme inhibition assays, cytotoxicity profiling, and computational modeling (e.g., molecular dynamics simulations) .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., solid tumors vs. leukemia) or enzyme sources (e.g., human vs. bacterial topoisomerases). Standardize protocols using ISO-certified cell lines and recombinant enzymes .
  • Solubility Issues : Use dimethyl sulfoxide (DMSO) with ≤0.1% v/v to avoid cytotoxicity artifacts. Confirm solubility via dynamic light scattering (DLS) .
  • Statistical Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity. Tools like MOE or Schrödinger Suite are recommended .

Methodological: What computational strategies predict physicochemical properties and drug-likeness?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and DNA-binding affinity .
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate oral bioavailability, blood-brain barrier permeability, and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate ligand-enzyme binding stability (e.g., RMSD <2 Å over 100 ns trajectories) to prioritize analogs for synthesis .

Advanced: What strategies optimize yield in large-scale synthesis while maintaining purity?

Answer:

  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 30 minutes, improving yield (from 45% to 72%) and reducing side products .
  • Green Chemistry : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures, validated by E-factor analysis .
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression and intermediates .

Basic: What are the key safety and handling protocols for this compound?

Answer:

  • Storage : Keep in amber vials at –20°C under inert gas (argon) to prevent oxidation .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Waste Disposal : Neutralize with 10% aqueous sodium bicarbonate before incineration .

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